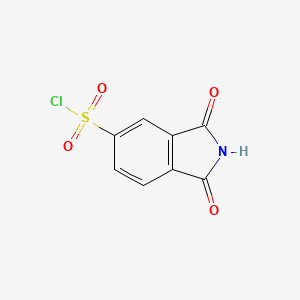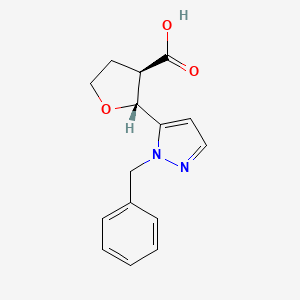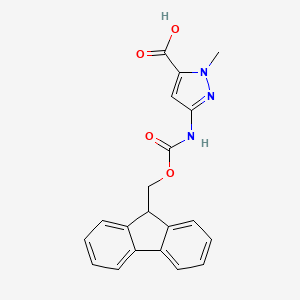![molecular formula C16H16ClFN2O2S2 B2684832 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 893376-15-3](/img/structure/B2684832.png)
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antitumor Activity
Research has led to the synthesis of various thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one. These compounds have demonstrated potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), showcasing their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Regioselective Synthesis
The regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones has been reported, indicating a pathway to diversely functionalized pyrimidinones, which could be relevant for developing new chemical entities with potential scientific applications. This process underscores the chemical versatility and potential utility of the core structure in the synthesis of various biologically active compounds (dos Santos et al., 2015).
Anti-Inflammatory and Analgesic Agents
Compounds structurally related to 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have been synthesized and evaluated for their analgesic and anti-inflammatory activities. The nature of the substituents on the pyrimidine ring plays a significant role in enhancing these biological activities, offering insights into the design of new drugs with improved efficacy (Muralidharan, James Raja, & Deepti, 2019).
Antimicrobial Coatings
Pyrimidine derivatives have also been incorporated into polyurethane varnishes and printing ink pastes as antimicrobial agents. When physically added to these formulations, compounds with a pyrimidine core structure have shown to impart significant antimicrobial effects against various microbial strains, highlighting their potential use in creating antimicrobial surface coatings and inks (El‐Wahab et al., 2015).
Enzyme Inhibition in Parkinson's Disease
Research into the synthesis of novel PET agents for imaging LRRK2 enzyme in Parkinson's disease has utilized pyrimidine derivatives as key intermediates. These efforts contribute to the development of diagnostic tools for neurodegenerative diseases, demonstrating the broad potential of pyrimidine derivatives in medicinal chemistry and neurology (Wang et al., 2017).
Mechanism of Action
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2S2/c1-22-7-6-20-15(21)14-13(5-8-23-14)19-16(20)24-9-10-11(17)3-2-4-12(10)18/h2-4H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABOUAMEHRNKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(CCS2)N=C1SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2684749.png)
![2-(Bromomethyl)spiro[3.4]octane](/img/structure/B2684750.png)
![2-[(4-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2684753.png)
![11-Methyl-8-(4-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2684754.png)
![Ethyl 2-[(5-{[2-(4-formylpiperazino)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2684757.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2684759.png)



![(4-methoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2684767.png)
![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2684768.png)


